1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide
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Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O6S2 and its molecular weight is 498.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Materials Applications
A study focused on polymer science , where new diamines containing pyridine and trifluoromethylphenyl groups were synthesized for the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibited excellent solubility, high glass transition temperatures, and significant thermal stability, making them suitable for applications requiring transparent, flexible, and strong films with low dielectric constants (Xiao-Ling Liu et al., 2013).
Antioxidant Activity
Research on antioxidant properties of related compounds has shown that certain derivatives exhibit potent antioxidant activity, surpassing well-known antioxidants like ascorbic acid in efficacy. This suggests potential applications in developing new antioxidant agents for pharmaceutical or nutritional uses (I. Tumosienė et al., 2019).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds based on the core structure of the compound has been explored for potential anticancer applications. These syntheses involve creating novel series of 1,3,4-oxadiazoles containing the tetrahydropyridine moiety, indicating a broader research interest in modifying this compound's structure for various bioactivities (K. Redda & Madhavi Gangapuram, 2007).
Green Synthesis and Antimicrobial Activity
A study utilized a green synthesis approach for creating thiophenyl pyrazoles and isoxazoles, demonstrating significant antibacterial and antifungal activities. This highlights the compound's framework as a versatile backbone for developing new antimicrobial agents with potential environmental benefits (D. Sowmya et al., 2018).
Discovery and Structure-Activity Relationship
Research into the discovery and structure-activity relationship (SAR) of derivatives has led to identifying novel apoptosis inducers through high-throughput screening. Such compounds, including 1,2,4-oxadiazoles, have shown activity against breast and colorectal cancer cell lines, underscoring the potential for cancer therapeutic development (Han-Zhong Zhang et al., 2005).
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O6S2/c1-28-13-6-5-11(10-14(13)29-2)18-22-23-19(30-18)21-17(25)12-4-3-9-24(12)32(26,27)16-8-7-15(20)31-16/h5-8,10,12H,3-4,9H2,1-2H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUULJUYWGTFPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.